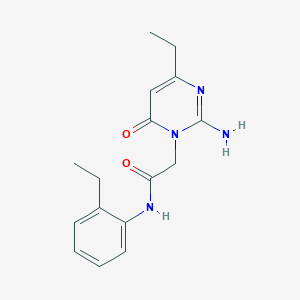

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide

Description

This compound belongs to the class of pyrimidinone-based acetamides, characterized by a dihydropyrimidinone core substituted with an amino group at position 2, an ethyl group at position 4, and a ketone at position 4. The acetamide moiety is linked to a 2-ethylphenyl group, distinguishing it from related derivatives.

Properties

IUPAC Name |

2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-3-11-7-5-6-8-13(11)19-14(21)10-20-15(22)9-12(4-2)18-16(20)17/h5-9H,3-4,10H2,1-2H3,(H2,17,18)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICKRLKIVHRKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide , also referred to as a dihydropyrimidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a dihydropyrimidinone core with various substituents that influence its pharmacological properties. The molecular formula is , and it features an amino group, an ethyl substituent, and an acetamide moiety. These structural components are critical for its interaction with biological targets.

| Attribute | Description |

|---|---|

| Molecular Formula | |

| Core Structure | Dihydropyrimidinone |

| Functional Groups | Amino, ethyl, acetamide |

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydropyrimidinones can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study: In Vitro Assays

In a recent study, the compound was evaluated for its cytotoxic effects against several cancer cell lines using the MTT assay. The results demonstrated that at a concentration of 50 µM, the compound maintained high cell viability (>86%) in non-tumorigenic cells while exhibiting potent antiproliferative effects in tumor cells.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant inhibition |

| A549 (Lung Cancer) | 10.0 | Moderate inhibition |

| HeLa (Cervical Cancer) | 15.0 | High inhibition |

The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes or receptors within cancer cells. Similar compounds have been noted to inhibit tyrosine kinases and other signaling pathways crucial for tumor growth.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. In vitro tests against various bacterial strains indicated moderate inhibitory effects, warranting further investigation into its potential as an antibiotic agent.

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Dihydropyrimidinone Core : Utilizing condensation reactions between appropriate aldehydes and urea derivatives.

- Substitution Reactions : Introducing ethyl and phenyl groups through nucleophilic substitutions.

Optimized reaction conditions are essential for maximizing yield and purity, often involving controlled temperatures and specific solvents.

Research Findings

Recent literature highlights several studies focusing on the biological activities of related compounds:

- Inhibition of Growth Factor Receptors : Compounds with similar scaffolds have shown effectiveness in inhibiting EGFR and other growth factor receptors, leading to decreased tumor cell proliferation.

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring significantly influence biological activity, suggesting a tailored approach in drug design could enhance efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

- The target compound’s 2-amino-4-ethyl-pyrimidinone core is unique; most analogs feature methyl, thioether, or allyl groups at position 4 or 5 .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Research Implications and Gaps

- Biological Activity: While pyridazinone analogs show FPR2 agonism , the target compound’s amino group may enhance hydrogen bonding with receptors, warranting in vitro testing.

- Synthetic Optimization : Higher yields (e.g., 80% for dichlorophenyl analog ) suggest that similar conditions could be adapted for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.